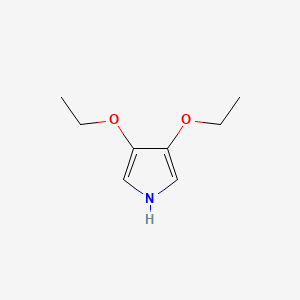

3,4-diethoxy-1H-pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Diethoxy-1H-pyrrole is a heterocyclic organic compound characterized by a pyrrole ring substituted with two ethoxy groups at the 3rd and 4th positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethoxy-1H-pyrrole typically involves the condensation of suitable precursors under specific conditions. One common method involves the reaction of 3,4-dihydroxy-1H-pyrrole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of hydroxyl groups with ethoxy groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Diethoxy-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.

Reduction: Reduction reactions can yield dihydropyrrole derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at the nitrogen atom or the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Pyrrole-2,5-diones.

Reduction: Dihydropyrrole derivatives.

Substitution: N-substituted pyrroles and various ring-substituted derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Pyrrole derivatives, including 3,4-diethoxy-1H-pyrrole, have been investigated for their antimicrobial properties. Research indicates that certain pyrrole compounds exhibit significant activity against various bacterial and fungal strains. For instance, studies have shown that pyrrole derivatives can disrupt bacterial cell membranes, leading to cell death . The structural features of this compound may enhance its efficacy against resistant strains.

Antioxidant Properties

The antioxidant potential of pyrrole compounds is noteworthy. This compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in developing therapeutic agents for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Recent studies have indicated that pyrrole derivatives can modulate inflammatory pathways. The anti-inflammatory potential of this compound could be explored further in the context of chronic inflammatory diseases . By targeting specific inflammatory mediators, this compound may serve as a lead for developing new anti-inflammatory drugs.

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of more complex molecules through various chemical reactions, including cycloadditions and substitutions. The compound can be utilized in synthesizing other functionalized pyrroles and heterocycles .

Catalysis

Research has demonstrated that pyrrole derivatives can act as catalysts or catalyst precursors in organic reactions. The unique electronic properties of this compound may facilitate catalytic processes in synthesizing pharmaceuticals and agrochemicals .

Materials Science

Conductive Polymers

The incorporation of this compound into conductive polymer matrices has been explored for applications in electronic devices. Its ability to form conductive films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells . The material properties can be tuned by modifying the substituents on the pyrrole ring.

Nanocomposites

Recent advancements have seen the integration of this compound into nanocomposite materials to enhance mechanical strength and electrical conductivity. These composites are being investigated for applications in sensors and energy storage devices .

Case Studies

Mecanismo De Acción

The mechanism by which 3,4-diethoxy-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy groups can influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparación Con Compuestos Similares

3,4-Dimethoxy-1H-pyrrole: Similar in structure but with methoxy groups instead of ethoxy groups.

3,4-Diethoxy-2,5-dihydro-1H-pyrrole: A reduced form of the compound.

3,4-Diethoxy-1H-pyrrole-2,5-dione: An oxidized derivative.

Uniqueness: this compound is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups provide steric and electronic effects that differentiate it from similar compounds, potentially leading to distinct applications and properties.

Actividad Biológica

3,4-Diethoxy-1H-pyrrole is a pyrrole derivative that has garnered interest in the scientific community due to its potential biological activities. This compound has been studied for its antimicrobial and anticancer properties, with various research findings highlighting its mechanisms of action and efficacy against different biological targets.

The chemical structure of this compound includes two ethoxy groups attached to the pyrrole ring, which significantly influences its biological activity. The presence of these ethoxy groups alters the compound's binding affinity to molecular targets, such as enzymes and receptors. The mechanism by which this compound exerts its effects may involve:

- Inhibition of Enzyme Activity : The compound can inhibit specific enzymes that are crucial for cellular functions.

- Modulation of Receptor Signaling : It may alter the signaling pathways associated with various receptors, impacting cellular responses.

These interactions can lead to significant biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study reported that derivatives of pyrrole, including this compound, showed potent antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The zones of inhibition measured at a concentration of 100 μg/mL indicated that certain derivatives were as effective as conventional antibiotics like ciprofloxacin .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| 3d | E. coli | 25 |

| 3d | S. aureus | 24 |

| Reference | Ciprofloxacin | 26 |

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. Studies have indicated that this compound can inhibit cancer cell growth through various mechanisms:

- Tubulin Polymerization Inhibition : Similar compounds have shown strong inhibition of tubulin polymerization, which is critical for cancer cell division. This suggests that this compound may exert similar effects .

- Cell Cycle Arrest and Apoptosis Induction : Research findings indicate that certain derivatives can induce cell cycle arrest in the S phase and promote apoptosis in cancer cells .

Case Study: Anticancer Efficacy

In a comparative study involving several pyrrole derivatives, it was found that compounds bearing modifications similar to those in this compound exhibited IC50 values ranging from 0.5 to 3.6 μM against various cancer cell lines (e.g., MGC80-3, HCT-116). These results highlight the potential for developing new anticancer agents based on this compound .

Comparison with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Structural Variation | Biological Activity |

|---|---|---|

| 3,4-Dimethoxy-1H-pyrrole | Methoxy instead of ethoxy | Moderate anticancer activity |

| 3,4-Diethoxy-2,5-dihydro-1H-pyrrole | Reduced form | Antimicrobial activity |

| This compound-2,5-dione | Oxidized derivative | Potentially enhanced activity |

The ethoxy groups in this compound confer unique steric and electronic properties that may enhance its reactivity and biological activity compared to similar compounds .

Propiedades

IUPAC Name |

3,4-diethoxy-1H-pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-10-7-5-9-6-8(7)11-4-2/h5-6,9H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUFWBBAQORWGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CNC=C1OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.